3-(5-Bromopyridin-2-yl)oxetan-3-amine
Description
3-(5-Bromopyridin-2-yl)oxetan-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5, covalently linked to an oxetane-3-amine moiety. This structure combines the aromatic and electron-deficient nature of the bromopyridine group with the strained, polar oxetane ring, making it a valuable intermediate in medicinal chemistry and materials science. The oxetane ring contributes to improved metabolic stability and solubility compared to larger cyclic ethers like tetrahydrofuran .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-2-7(11-3-6)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
SAHUCPWMPAAOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Formation of Oxetane Ring: The brominated pyridine is then subjected to a cyclization reaction to form the oxetane ring. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols, amines, or alkoxides replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols, amines, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxetane derivatives, reduced amine compounds, and substituted pyridine derivatives .
Scientific Research Applications
3-(5-Bromopyridin-2-yl)oxetan-3-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Structure : Bromine at pyridine position 5, methoxy at position 6, and amine at position 3.
- Key Differences : Lacks the oxetane ring, reducing conformational strain and polarity. The methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitutions. Similarity score: 0.82 .
- Applications : Primarily used as a building block in agrochemicals.
3-Bromo-6-methoxypyridin-2-amine (CAS 511541-63-2)
- Structure : Bromine at position 3, methoxy at position 6, and amine at position 2.
- Key Differences : Bromine position significantly affects electronic properties; meta-substitution on pyridine reduces steric hindrance compared to para-substitution in the target compound. Similarity score: 0.76 .
Oxetane-Containing Analogues
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS 1332921-18-2)
- Structure : Fluorophenyl group instead of bromopyridinyl.
- Key Differences : The phenyl ring lacks nitrogen, reducing hydrogen-bonding capacity. Fluorine’s electronegativity enhances metabolic stability but decreases polar surface area compared to bromine .
Functionalized Pyridine Derivatives
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
- Structure : Acrylate ester at pyridine position 3, bromine at position 5, and amine at position 2.
- This compound is more suited for polymer chemistry than drug design .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(5-Bromopyridin-2-yl)oxetan-3-amine | Not Provided | C₈H₈BrN₃O | ~244.07 | 5-Bromo-pyridin-2-yl, oxetane |
| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₇BrN₂O | 219.04 | 5-Bromo, 6-methoxy |
| 3-(Pyridin-3-yl)oxetan-3-amine diHCl | EN300-7385264 | C₈H₁₀Cl₂N₂O | 223.10 | Pyridin-3-yl, oxetane |
| 3-(3-Fluorophenyl)oxetan-3-amine HCl | 1332921-18-2 | C₉H₁₁ClFN₂O | 223.65 | 3-Fluorophenyl, oxetane |
Table 2. Similarity Scores (Based on Structural Features)
| Compound Name | Similarity Score | Key Divergences from Target Compound |
|---|---|---|
| 5-Bromo-6-methoxypyridin-3-amine | 0.82 | No oxetane; methoxy at pyridine-6 |
| 3-Bromo-6-methoxypyridin-2-amine | 0.76 | Bromine at pyridine-3; no oxetane |
| 3-(Pyridin-3-yl)oxetan-3-amine diHCl | 0.68 | Pyridin-3-yl; no bromine |
Biological Activity
3-(5-Bromopyridin-2-yl)oxetan-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrN2O, with a molecular weight of 227.06 g/mol. The compound features a brominated pyridine ring and an oxetane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrN2O |
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds with oxetane structures exhibit promising antimicrobial activity. For instance, derivatives of oxetan-3-ol have been evaluated for their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro assays demonstrated that related oxetane derivatives can significantly reduce the production of inflammatory mediators such as prostaglandins and leukotrienes . The inhibition potency is often quantified using IC50 values, which indicate the concentration required to achieve 50% inhibition of the target enzymes.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a reversible inhibitor for enzymes involved in inflammation, such as COX and LOX, leading to decreased synthesis of pro-inflammatory eicosanoids.
- Cellular Uptake : The oxetane structure enhances lipophilicity, potentially improving cellular permeability and bioavailability .
- Receptor Binding : The bromopyridine moiety may facilitate binding to various receptors, influencing signal transduction pathways related to inflammation and immune response.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Bromine Substitution : The presence of bromine on the pyridine ring enhances lipophilicity and may improve binding affinity to target proteins.
- Oxetane Ring : The four-membered ring structure contributes to the compound's unique reactivity profile, allowing it to participate in various chemical reactions that can lead to active metabolites .
Case Studies
- In Vitro Studies : Research conducted on oxetane derivatives demonstrated significant inhibition of COX and LOX pathways in RBL-1 cells. Compounds similar to this compound showed IC50 values in the micromolar range, indicating potential efficacy as anti-inflammatory agents .
- Antimicrobial Screening : A screening of various analogs revealed that some oxetane-containing compounds exhibited MIC values below 20 µM against several bacterial strains, suggesting strong antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
